1-Phenyl-3-propyl-pyrazole
Description
Properties
CAS No. |
91688-39-0 |
|---|---|
Molecular Formula |
C12H14N2 |
Molecular Weight |
186.25 g/mol |
IUPAC Name |
1-phenyl-3-propylpyrazole |
InChI |
InChI=1S/C12H14N2/c1-2-6-11-9-10-14(13-11)12-7-4-3-5-8-12/h3-5,7-10H,2,6H2,1H3 |
InChI Key |
ZHVUSSKUCZSPFQ-UHFFFAOYSA-N |
SMILES |
CCCC1=NN(C=C1)C2=CC=CC=C2 |
Canonical SMILES |
CCCC1=NN(C=C1)C2=CC=CC=C2 |
density |
1.078-1.081 |
Other CAS No. |
91688-39-0 |
physical_description |
Colourless to yellow liquid; Roasted, cooked aroma |
solubility |
Insoluble in water Soluble (in ethanol) |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations:
Position 1 Substituents: The quinolin-2-yl group in introduces a planar aromatic system, enhancing DNA intercalation or protein-binding capabilities compared to the simpler phenyl group in 1-Phenyl-3-propyl-pyrazole.
Position 3 Substituents: The propyl chain in 1-Phenyl-3-propyl-pyrazole increases lipophilicity (logP ~3.2 estimated), favoring passive diffusion across biological membranes.
Position 5 Substituents :
Preparation Methods
One-Pot Condensation of Hydrazones with Ketones (General Modular Synthesis)
A widely employed method involves the reaction of hydrazones derived from aryl aldehydes with substituted acetophenones or phenacyl bromides to form pyrazole rings in a one-pot, two-component modular synthesis. This method is efficient for synthesizing 3,5-diarylpyrazoles and can be adapted for alkyl-substituted pyrazoles like 1-phenyl-3-propyl-pyrazole by choosing appropriate ketones or alkyl halides.
-
- Hydrazone and ketone/phenacyl bromide are refluxed in the presence of a solvent such as DMSO.
- Reaction times vary but typically last about 1 hour for initial reflux, followed by additional reflux after DMSO addition.
- The reaction mixture is cooled, quenched with water, and extracted with ethyl acetate.
- Purification is achieved by column chromatography or crystallization.
-
- 1H NMR and 13C NMR confirm the formation of the pyrazole ring and substitution pattern.
- High-resolution mass spectrometry (HRMS) verifies molecular weight.
This method offers good to excellent yields and is adaptable for various substituents on the pyrazole ring.
Solid-State Reaction Using Alumina as Catalyst
Another innovative approach involves a solid-state grinding reaction between 1-phenylprop-2-yn-1-one and 1H-pyrazole in the presence of alumina at room temperature. This method was demonstrated for related compounds but can be extrapolated for 1-phenyl-3-propyl-pyrazole synthesis by modifying the starting materials.
-
- The reactants and alumina are ground together for several minutes and left at room temperature for 24 hours.
- The mixture is then subjected to alumina-packed column chromatography for purification.
This method is solvent-free, environmentally friendly, and suitable for scale-up.
Hydrazine and β-Ketoester Condensation Followed by Functional Group Transformation
A classical synthetic route involves the reaction of phenyl hydrazine derivatives with β-ketoesters (e.g., ethyl acetoacetate) under reflux in ethanol to form pyrazole intermediates. Subsequent treatment with reagents such as phosphorus oxychloride and oxidation steps can introduce further functional groups or modify substituents.
-
- Phenyl hydrazine and ethyl acetoacetate are refluxed at 70–80°C for several hours.
- The solvent is removed, and the residue is reacted with phosphorus oxychloride in DMF at 90°C.
- Oxidation with potassium permanganate and pH adjustment yields substituted pyrazoles.
- Final purification involves recrystallization from ethanol.
This method is versatile for introducing various substituents but may require multiple steps and careful control of reaction conditions.
Comparative Data Table of Preparation Methods
| Method | Starting Materials | Conditions | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|---|
| One-Pot Hydrazone and Ketone Condensation | Aryl aldehyde hydrazones, substituted ketones | Reflux in DMSO, ~1-2 hours | 70–90 | High yield, modular, adaptable | Requires careful purification |
| Solid-State Grinding with Alumina Catalyst | 1-Phenylprop-2-yn-1-one, 1H-pyrazole | Grinding + room temp, 24 h | ~52 | Solvent-free, green chemistry | Moderate yield, longer reaction |
| Hydrazine and β-Ketoester Condensation | Phenyl hydrazine, ethyl acetoacetate | Reflux in ethanol, 5 h + post-treatment | ~74 | Versatile, well-established | Multi-step, uses hazardous reagents |
Research Findings and Notes
- The one-pot condensation method is efficient for synthesizing pyrazoles with diverse substituents, including alkyl groups like propyl, by selecting appropriate ketones or alkylating agents.
- Solid-state alumina-catalyzed reactions demonstrate a green chemistry approach, avoiding solvents and harsh conditions, though yields may be lower and reaction times longer.
- The classical hydrazine and β-ketoester route allows for structural diversification but involves multiple steps and reagents that require careful handling.
- Analytical techniques such as NMR (1H and 13C), IR spectroscopy, HRMS, and X-ray crystallography are essential for confirming the structure and purity of the synthesized 1-phenyl-3-propyl-pyrazole and related compounds.
- Reaction monitoring by thin-layer chromatography (TLC) is common across methods to ensure completion and optimize reaction times.
Q & A
Q. What established synthetic methodologies are used to prepare 1-Phenyl-3-propyl-pyrazole derivatives?
- Methodological Answer : A common route involves the condensation of substituted propenones with hydrazine and propionic acid under reflux conditions. For example, Aggarwal et al. (2008) synthesized 1-propyl-3-aryl-pyrazoline derivatives via this method, achieving yields of 60–75% after purification by column chromatography . Characterization typically employs spectral techniques (e.g., -NMR, IR, and mass spectrometry) to confirm structural integrity. Alternative approaches include cyclocondensation of hydrazines with β-keto esters or ketones, though solvent selection (e.g., ethanol vs. acetic acid) significantly impacts reaction efficiency .
Q. What spectroscopic techniques are critical for characterizing 1-Phenyl-3-propyl-pyrazole derivatives?
- Methodological Answer : Key techniques include:
- -NMR : To identify aromatic protons (δ 7.2–8.1 ppm) and alkyl substituents (e.g., propyl group protons at δ 0.9–1.7 ppm) .
- IR Spectroscopy : Confirms C=N stretching (~1600 cm) and N-H bonds (~3400 cm) .
- Mass Spectrometry : Determines molecular ion peaks (e.g., m/z 231.29 for the parent compound) and fragmentation patterns .
Q. How can researchers optimize the solubility of 1-Phenyl-3-propyl-pyrazole for in vitro assays?
- Methodological Answer : Solubility is influenced by substituent polarity. For instance:
- Introducing hydrophilic groups (e.g., -OH or -COOH) at the phenyl ring enhances aqueous solubility.
- Using co-solvents like DMSO (≤1% v/v) or cyclodextrin inclusion complexes improves dissolution without cytotoxicity .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) guide the design of 1-Phenyl-3-propyl-pyrazole derivatives with enhanced anti-inflammatory activity?
- Methodological Answer : SAR studies involve systematic modification of substituents and comparative bioassay analysis. For example:
| Derivative | Substitution Pattern | IC (COX-2 Inhibition) |
|---|---|---|
| 3-Propyl-5-chloro | Chlorine at C5 | 12 µM |
| 3-Propyl-5-methoxy | Methoxy at C5 | 18 µM |
| Parent compound | No substitution | 25 µM |
| Chlorine at C5 enhances COX-2 inhibition by 50% compared to the parent compound, as shown in analogous pyrazole studies . Computational docking (e.g., AutoDock Vina) can validate interactions with catalytic residues like Tyr385 and Ser530 . |
Q. What methodologies resolve contradictions in reported biological activities of 1-Phenyl-3-propyl-pyrazole analogs?
- Methodological Answer : Contradictions often arise from assay variability (e.g., cell lines vs. animal models). To address this:
- Standardized Assays : Use validated protocols (e.g., LPS-induced RAW264.7 cells for anti-inflammatory activity).
- Dose-Response Analysis : Compare EC values across studies to identify potency thresholds.
- Meta-Analysis : Pool data from multiple studies (e.g., using RevMan) to assess heterogeneity via I statistics .
Q. How do in silico approaches complement experimental studies in predicting pharmacokinetic properties?
- Methodological Answer :
- QSAR Models : Predict logP (e.g., 3.2 for the parent compound) and permeability using descriptors like polar surface area .
- Molecular Dynamics Simulations : Assess stability in lipid bilayers to estimate blood-brain barrier penetration .
- ADMET Prediction : Tools like SwissADME evaluate hepatic metabolism (CYP450 isoforms) and plasma protein binding .
Methodological Considerations for Data Contradictions
- Example Workflow :
Safety and Handling in Research Settings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
